N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of tert-butyl groups, hydroxyphenyl, and aminoacetohydrazide moieties, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymer production and as an additive in materials science.
Mechanism of Action
The mechanism by which N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide exerts its effects is primarily through its interaction with free radicals and reactive oxygen species. The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to modulate their activity and provide therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the hydroxyphenyl and tert-butyl groups but lacks the hydrazone linkage.
2-[(4-Methylphenyl)amino]acetohydrazide: Contains the aminoacetohydrazide moiety but lacks the hydroxyphenyl and tert-butyl groups.
Uniqueness
N’-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxyphenyl and aminoacetohydrazide groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C24H33N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C24H33N3O2/c1-16-8-10-18(11-9-16)25-15-21(28)27-26-14-17-12-19(23(2,3)4)22(29)20(13-17)24(5,6)7/h8-14,25,29H,15H2,1-7H3,(H,27,28)/b26-14+ |
InChI Key |
HFGVWAVJNKWPAN-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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